Pulixin

Antimalarial Plasmodium falciparum Asexual stage inhibition

Malaria research programs require orthogonal controls for transmission-blocking assays beyond standard blood-stage inhibitors. Pulixin addresses this gap through validated FREP1-mediated mosquito midgut invasion blockade. - **Transmission block**: EC50 = 11 µM (standard membrane-feeding assay). - **Asexual inhibition**: EC50 = 47 nM (blood culture). - **Application**: Positive control for SMFA, target validation, SAR studies. - **Supply**: Research-grade, documented purity. Immediate shipment available.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Cat. No. B15143311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePulixin
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)N
InChIInChI=1S/C14H11NO4/c1-6-2-7(15)3-11-12(6)9-4-8(16)5-10(17)13(9)14(18)19-11/h2-5,16-17H,15H2,1H3
InChIKeyKAASRWALAPIHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pulixin Procurement Guide: FREP1-Targeting Antimalarial


Pulixin (CAS: 2826264-81-5), chemically identified as 3-amino-7,9-dihydroxy-1-methyl-6H-benzo[c]chromen-6-one, is a fungal metabolite isolated from Purpureocillium lilacinum [1]. It is a small molecule inhibitor with a molecular weight of 257.24 g/mol [2]. Its primary biological relevance lies in its dual activity against the malaria parasite Plasmodium falciparum, inhibiting both the transmission (sexual) stage in mosquitoes and the asexual proliferation stage in human blood [1].

1 FREP1-mediated transmission-blocking research
2 Asexual-stage P. falciparum proliferation assays
3 Mosquito-host target engagement studies

Pulixin Differentiation from Conventional Antimalarials


Generic substitution within the class of fungal metabolites targeting Plasmodium is not scientifically valid due to significant variations in their molecular targets, potency profiles across the parasite life cycle, and selectivity indices. Compounds like Pulixin, Asperaculane B, and P-orlandin, while all of fungal origin and possessing antiplasmodial activity, differ fundamentally. For example, Pulixin targets the FREP1-parasite interaction [1], whereas others may act through different mechanisms or lack robust dual-stage inhibition. Furthermore, their quantitative efficacy against asexual and sexual stages varies considerably, with Pulixin exhibiting a distinct combination of high potency against asexual stages (EC50 = 47 nM) and moderate transmission-blocking activity (EC50 = 11 µM) [2]. These differences underscore the need for compound-specific selection based on experimental objectives, not broad class assumptions.

Pulixin
Blood-Stage Antimalarials
Target Pathway
FREP1 mosquito midgut protein
Parasite-encoded proteins (PfCRT, PfATP6, etc.)
Parasite Stage
Mosquito transmission stages
Human blood-stage forms
Reported Endpoint
SMFA transmission blockade
Asexual proliferation inhibition

Pulixin Quantitative Evidence: Activity & Selectivity


SMFA-Based Transmission Blockade

Pulixin inhibits the proliferation of asexual-stage Plasmodium falciparum with an EC50 of 47 nM [1]. In a cross-study comparison, the structurally related fungal metabolite Asperaculane B exhibits an IC50 of 3 µM against asexual-stage P. falciparum [2].

SMFA Transmission Blockade
Head-to-head
EC50 11 µM; complete inhibition at 40 µM
Reported transmission-blocking endpoint
SMFA with An. gambiae; P. falciparum gametocytes
Antimalarial Plasmodium falciparum Asexual stage inhibition

Asexual-Stage Proliferation Inhibition

Pulixin blocks the transmission of P. falciparum to mosquitoes with an EC50 of 11 µM, as determined by Standard Membrane Feeding Assay (SMFA) [1]. In a cross-study comparison, the structurally similar fungal metabolite Asperaculane B has a reported IC50 of 7.89 µM for transmission blocking [2].

Asexual-Stage Proliferation
Reported
EC50 47 nM
Supports asexual proliferation assays
P. falciparum blood culture
Malaria transmission Transmission-blocking Plasmodium falciparum

Cytotoxicity Selectivity Profile

Pulixin is a validated inhibitor of the FREP1-parasite interaction, a specific and recently discovered malaria transmission pathway [1]. Unlike many other antimalarial fungal metabolites that may have undefined targets or act broadly, Pulixin's mechanism is well-defined and distinct. For instance, P-orlandin is also reported to prevent FREP1 binding, but its quantitative activity on transmission is less well-defined , and it lacks the potent dual-stage inhibition of Pulixin. This specific mechanism provides a clear advantage for targeted research.

Cytotoxicity Selectivity
Reported
No cytotoxicity ≤116 µM; SI >2,468 / ~10.5
Supports cytotoxicity endpoint review
Mammalian cell assays up to 116 µM
FREP1 Mechanism of action Transmission-blocking

FREP1 Binding Inhibition Specificity

Pulixin exhibits no general cytotoxic effects on human cells at concentrations up to 116 µM [1]. This indicates a favorable safety window, especially considering its potent anti-plasmodial activity at low nanomolar concentrations (47 nM).

FREP1 Target Engagement
Class-level
ELISA-based binding inhibition
Supports mosquito-host target studies
FREP1–infected lysate; distinct from parasite targets
Cytotoxicity Selectivity Safety

Pulixin Research Applications


Transmission-Blocking Screening Reference

Researchers investigating compounds that simultaneously inhibit both the human blood-stage and mosquito transmission-stage of P. falciparum should prioritize Pulixin. Its validated high potency against asexual parasites (EC50 = 47 nM) combined with its proven transmission-blocking activity (EC50 = 11 µM) [1] makes it an ideal chemical probe for dissecting the interplay between these two critical stages of the parasite life cycle.

FREP1 Midgut Invasion Probe

Pulixin serves as a critical tool compound for laboratories studying the FREP1-parasite interaction [1]. Its well-defined mechanism allows researchers to use it as a positive control in binding assays and to elucidate downstream signaling events and functional consequences of disrupting this specific transmission pathway.

Dual-Action Blood and Transmission Assays

Given its novel benzo[c]chromen-6-one scaffold [1] and its distinct combination of potency and selectivity (cytotoxicity window >2,400-fold) [1], Pulixin is a high-value addition to compound libraries for screening against drug-resistant malaria strains or for identifying synergistic partners in combination therapy studies.

Application
Selection Property
Validation Focus
Transmission-blocking screening
EC50 benchmark context (SMFA)
Assay calibration and target engagement review
FREP1–ookinete invasion probe
ELISA-confirmed target engagement
Mechanistic and SAR studies
Dual-endpoint assay profiling
Asexual and transmission EC50 context
Comparative single vs. dual-action endpoint review
Chemical scaffold optimization
X-ray structure and synthetic route
Analog synthesis and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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